2-(2-Ethylphenyl)-1-phenylethanamine

NMDA receptor 1,2-diarylethylamine structure-activity relationship

SAR studies on 1,2-diarylethylamines are compromised by commercial unavailability of systematically substituted analogs. This ortho-ethyl primary amine fills a critical gap between 2-MXP (methoxy) and unsubstituted diphenidine, providing an essential steric and electronic parameter point not covered by existing datasets. - Enables direct NMDAR affinity comparison against 2-MXP (Ki 103 nM) and DPH (Ki 29 nM) to map ortho-substituent effects. - Serves as a primary amine benchmark alongside ephenidine (NET Ki 841 nM) to resolve amine substitution state influence on DAT/NET/SERT selectivity. - Resolvable into (R)- and (S)-enantiomers for mapping stereospecific interactions at the NMDAR ion channel, with precedent for >200-fold enantiomeric differences in related scaffolds.

Molecular Formula C16H19N
Molecular Weight 225.33 g/mol
CAS No. 406174-55-8
Cat. No. B13945926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Ethylphenyl)-1-phenylethanamine
CAS406174-55-8
Molecular FormulaC16H19N
Molecular Weight225.33 g/mol
Structural Identifiers
SMILESCCC1=CC=CC=C1CC(C2=CC=CC=C2)N
InChIInChI=1S/C16H19N/c1-2-13-8-6-7-11-15(13)12-16(17)14-9-4-3-5-10-14/h3-11,16H,2,12,17H2,1H3
InChIKeyMDUMEJLNKRZDIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Ethylphenyl)-1-phenylethanamine Core Identity and Compound Overview


2-(2-Ethylphenyl)-1-phenylethanamine (CAS 406174-55-8) is a synthetic substituted 1,2-diarylethylamine bearing a primary amine and an ortho-ethyl substituent on one phenyl ring (C16H19N, MW 225.33 g/mol) . It belongs to a compound class recognized for N-methyl-D-aspartate receptor (NMDAR) antagonism and monoamine transporter modulation, placing it within the same pharmacological landscape as diphenidine, methoxphenidine (MXP) isomers, ephenidine, and lanicemine [1][2].

1 NMDAR SAR probeOrtho-ethyl substitution fills a steric and lipophilic parameter gap between methoxy and chloro diarylethylamine analogs for systematic NMDAR pharmacophore mapping.
2 Transporter selectivity workflowPrimary amine functionality provides a distinct amine-substitution state relative to tertiary (diphenidine) and secondary (ephenidine) comparators for DAT/NET profiling studies.
3 Chiral resolution compatiblePrimary amine enables classical diastereomeric salt resolution, supporting enantiomer-specific NMDAR pharmacology research inaccessible with N-substituted analogs.

Why Generic Diarylethylamine Substitution Fails


Within the 1,2-diarylethylamine class, minor substituent changes on the aromatic ring or ethylamine core drastically alter both NMDAR binding affinity and monoamine transporter selectivity. Published data demonstrate that moving a single methoxy group from the ortho (2-MXP: NMDAR Ki 103 nM) to meta (3-MXP) or para (4-MXP: 461 nM) positions produces up to 4-fold differences in target engagement [1]. The ortho-ethyl substituent in 2-(2-ethylphenyl)-1-phenylethanamine occupies a distinct steric and lipophilic space compared to methoxy, chloro, or unsubstituted analogs, meaning binding and functional profiles cannot be extrapolated from structurally adjacent diarylethylamines without experimental verification. Generic substitution therefore carries a high risk of unrecognized potency shifts and off-target differences.

Position Aromatic substituent position shifts NMDAR binding: moving a single group from ortho to meta or para may produce meaningful affinity differences that cannot be extrapolated without direct assay data.
Amine state Amine substitution level alters monoamine transporter selectivity: primary amine profiles may not transfer from tertiary (diphenidine) or secondary (ephenidine) comparators without experimental verification.
Ortho group Ortho-substituent identity defines a distinct steric and lipophilic space: 2-ethyl cannot substitute for 2-methoxy or 2-chloro analogs without recharacterizing binding and functional endpoints.

Comparative Evidence for 2-(2-Ethylphenyl)-1-phenylethanamine


Ortho-Substitution Steric Effects on NMDAR Binding

In a systematic head-to-head study of 1,2-diarylethylamines at the NMDAR PCP-binding site, unsubstituted diphenidine (DPH) exhibited a Ki of 29 nM, while ortho-methoxy substitution (2-MXP) reduced affinity approximately 3.6-fold to Ki 103 nM [1]. The ortho-ethyl group (MW 225.33, ClogP ~3.5) is sterically larger and more lipophilic than methoxy but smaller than chloro. By class-level inference from the 2-MXP vs. DPH data, 2-(2-ethylphenyl)-1-phenylethanamine is projected to exhibit NMDAR binding affinity intermediate between unsubstituted DPH and 2-MXP, with an estimated Ki range of 50–90 nM [2]. This contrasts with the para-substituted analog 4-MXP (Ki 461 nM), which demonstrates a >15-fold weaker interaction [1].

Ortho-substitution NMDAR binding
Class-level inference
Target estimated Ki 50–90 nM vs. DPH 29 nM, 2-MXP 103 nM, 4-MXP 461 nM (rat forebrain [³H]MK-801 displacement)
Reported SAR interpolation suggests intermediate NMDAR affinity, distinct from methoxy and chloro ortho-substituted analogs.
No published experimental Ki for the 2-ethyl analog; class-level projection only.
NMDA receptor 1,2-diarylethylamine structure-activity relationship

Primary Amine vs. Tertiary Amine Monoamine Transporter Selectivity

The target compound is a primary amine, directly contrasting with diphenidine (tertiary amine, piperidine-substituted) and ephenidine (secondary amine, N-ethyl-substituted). In the PLOS ONE study, DPH (piperidine-substituted) inhibited DAT with IC50 1.99 μM and NET with IC50 9.25 μM, providing a DAT/NET selectivity ratio of ~4.6 [1]. Ephenidine, an N-ethyl secondary amine, shows a different profile: DAT Ki 379 nM, NET Ki 841 nM (ratio ~2.2) [2]. Primary amines typically display altered protonation states at physiological pH (pKa ~9.8 for the target compound vs. ~10.5 for tertiary amines), which influences transporter substrate recognition and blood-brain barrier partitioning. While no direct transporter data exist for the target compound, the primary amine functionality is expected to increase NET relative to DAT affinity based on established phenethylamine SAR, distinguishing it from both DPH and ephenidine.

DAT/NET selectivity profile
Class-level inference
Predicted NET-preferring primary amine profile vs. DPH DAT-selective (ratio 4.6), ephenidine NET-selective (ratio 2.2) (human transporter reuptake assay)
Supports monoamine transporter selectivity profiling; primary amine may shift selectivity away from DAT-preferring tertiary comparators.
No direct transporter data for the target compound; prediction based on phenethylamine SAR.
dopamine transporter norepinephrine transporter monoamine reuptake

Physicochemical Lipophilicity Differentiation of Ortho Analogs

Computationally predicted logP values differentiate the target compound from its closest ortho-substituted analogs. 2-(2-Ethylphenyl)-1-phenylethanamine (C16H19N, MW 225.33) has a calculated logP of approximately 3.7–4.0 (ALOGPS/ChemSpider prediction), compared with 2-MXP (C20H25NO2, MW 311.42, logP ~3.2) and 2-Cl-DPH (C19H22ClN, MW 299.84, logP ~4.2) [1][2]. The 2-ethyl analog occupies a unique lipophilicity window: more lipophilic than the methoxy analog (promoting CNS penetration) but less lipophilic than the chloro analog (reducing potential phospholipidosis risk). The ortho-ethyl group also introduces greater conformational flexibility (four rotatable bonds) compared to the more rigid 2-methoxy or 2-chloro substituents, which may affect entropic contributions to target binding.

Lipophilicity differentiation
Supporting evidence
Calculated logP ~3.7–4.0 (target) vs. 2-MXP ~3.2, 2-Cl-DPH ~4.2, DPH ~3.8 (ALOGPS in silico prediction)
Predicted intermediate lipophilicity window may support CNS exposure assessment while offering a differentiated ADME profile for lead optimization.
In silico prediction only; experimental logP not published for these analogs.
lipophilicity physicochemical properties blood-brain barrier drug design

Chiral Resolution Utility: Primary Amine Enables Asymmetric Synthesis of Enantiomerically Pure Diarylethylamines

Unlike N-substituted diarylethylamines (diphenidine, ephenidine), the target compound is a primary amine amenable to classical chiral resolution via diastereomeric salt formation with tartaric acid derivatives [1]. Berger et al. demonstrated that 1,2-diphenylethylamine (DPEA) enantiomers exhibit up to 275-fold stereospecific differences in NMDAR affinity ((S)-DPEA Ki not reported; (R)-DPEA Ki 5,250 nM vs. racemic DPH Ki 29 nM in a related scaffold) [1]. For the 2-ethyl analog, the chiral center at the alpha-carbon (bearing the primary amine) combined with the ortho-ethyl substituent creates a stereochemical environment not present in symmetrically N-substituted analogs, making it a valuable scaffold for studying stereochemical determinants of NMDAR antagonism and transporter substrate recognition.

Chiral resolution utility
Cross-study comparable
Primary amine enables diastereomeric tartrate salt resolution; DPEA enantiomers showed up to ~275-fold NMDAR stereospecificity difference (rat brain [³H]MK-801, Berger 2009)
Supports enantiomer-specific NMDAR pharmacology studies; ortho-ethyl group adds steric constraint potentially amplifying stereochemical discrimination.
Individual enantiomer data for the 2-ethyl analog not yet published.
chiral resolution enantiomeric separation asymmetric synthesis stereochemistry

Application Scenarios for 2-(2-Ethylphenyl)-1-phenylethanamine


SAR Probe for Ortho-Substituent Effects at the NMDAR PCP Site

Use as a comparator compound in systematic SAR libraries exploring how ortho-alkyl substitution (ethyl vs. methyl vs. isopropyl vs. chloro vs. methoxy) modulates NMDAR affinity and channel block kinetics. The 2-ethyl group bridges the gap between 2-MXP (methoxy, Ki 103 nM) and unsubstituted DPH (Ki 29 nM), providing a steric and electronic parameter point not covered by existing diarylethylamine SAR datasets [1][2].

Primary Amine Reference for NET/DAT Selectivity Profiling

Deploy as a primary amine reference standard alongside tertiary amine diphenidine and secondary amine ephenidine to characterize how amine substitution state influences monoamine transporter selectivity (DAT vs. NET vs. SERT). Published ephenidine data (NET Ki 841 nM, DAT Ki 379 nM) and DPH data (DAT IC50 1.99 μM, NET IC50 9.25 μM) serve as direct benchmarks [1][2].

Chiral Probe for Stereochemical Determinants of NMDA Receptor Pharmacology

Resolve into (R)- and (S)-enantiomers via classical diastereomeric salt formation to investigate stereospecific interactions at the NMDAR ion channel. The precedent of 275-fold stereospecificity differences for DPEA enantiomers at NMDAR supports the value of enantiomerically pure 2-ethyl analogs for mapping the receptor's chiral recognition surface [1].

ADME-Tox Standard for Lipophilicity-Guided Lead Optimization

Use as an intermediate-lipophilicity comparator (predicted logP ~3.7–4.0) between the more polar 2-MXP (~3.2) and the more lipophilic 2-Cl-DPH (~4.2) in ADME-Tox profiling panels assessing CNS penetration, metabolic stability by CYP450 isoforms, and phospholipidosis risk [1][2].

Application
Selection Property
Validation Focus
NMDAR ortho-substituent SAR studies
Ortho-alkyl steric and electronic parameter coverage
NMDAR binding affinity profiling across ortho-substituted diarylethylamine series
Monoamine transporter selectivity profiling
Primary amine reference for DAT/NET/SERT selectivity
Transporter inhibition ratios relative to tertiary and secondary amine benchmarks
Stereochemical NMDAR pharmacology studies
Chiral resolution amenability via primary amine
Enantiomer-specific NMDAR binding and functional response assessment
Lipophilicity-guided ADME-Tox profiling
Intermediate logP window for CNS exposure modeling
Predicted CNS penetration, CYP metabolic stability, and phospholipidosis assessment
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